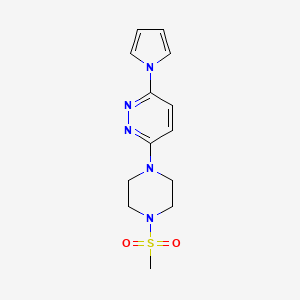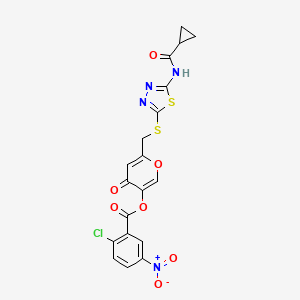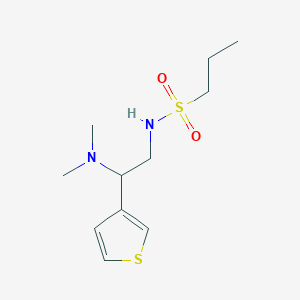
3-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a piperazine moiety and a pyrrole ring
準備方法
The synthesis of 3-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the pyridazine core: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the piperazine moiety: This step involves the nucleophilic substitution of a halogenated pyridazine with piperazine, followed by methylsulfonylation.
Attachment of the pyrrole ring: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a pyrrole boronic acid or pyrrole halide.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
3-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the pyridazine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridazine or pyrrole rings, depending on the substituents and reaction conditions.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling, strong acids or bases for substitution, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: It could be explored as a lead compound for drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar compounds to 3-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine include other pyridazine derivatives, piperazine-containing compounds, and pyrrole-substituted molecules. These compounds may share some chemical properties but differ in their biological activity, stability, or reactivity. Examples include:
Pyridazine derivatives: Compounds like 3,6-dichloropyridazine or 3,6-dimethylpyridazine.
Piperazine-containing compounds: Molecules such as 1-(4-methylsulfonyl)piperazine or 1-(4-chloropiperazin-1-yl)pyridazine.
Pyrrole-substituted molecules: Compounds like 1-(1H-pyrrol-1-yl)benzene or 2-(1H-pyrrol-1-yl)pyridine.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
特性
IUPAC Name |
3-(4-methylsulfonylpiperazin-1-yl)-6-pyrrol-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-21(19,20)18-10-8-17(9-11-18)13-5-4-12(14-15-13)16-6-2-3-7-16/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRVEFPIPYSZCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,5-Dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2721961.png)
![6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt](/img/structure/B2721962.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide](/img/structure/B2721964.png)

![(4-(2-Hydroxyphenyl)piperazin-1-yl)(1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl)methanone](/img/structure/B2721968.png)
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2721969.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2721970.png)


![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2721976.png)
![5-((3,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2721977.png)
![Isopropyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2721978.png)
![1-[4-[4-[Hydroxy-(1-methylimidazol-2-yl)methyl]piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2721982.png)
![2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2721983.png)
